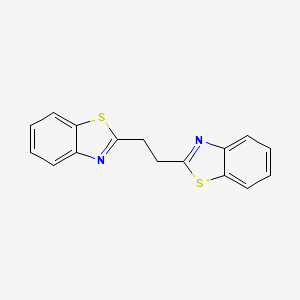

2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole

Overview

Description

2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole, also known as EBTT, is a chemical compound that belongs to the family of benzothiazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, or bacteria. In addition, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been shown to chelate metal ions, which may contribute to its fluorescent and corrosion inhibitory properties.

Biochemical and Physiological Effects:

2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been shown to exhibit cytotoxicity against various cancer cell lines, such as breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the growth of fungi and bacteria, such as Candida albicans and Staphylococcus aureus. Furthermore, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer or antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole in lab experiments is its relatively simple synthesis method and high yield. In addition, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a drug or probe. However, one limitation of using 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole is its limited solubility in water, which may affect its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for the research and development of 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells, fungi, or bacteria. Another direction is to optimize its chemical structure to improve its solubility and selectivity towards specific targets. Furthermore, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole can be used as a platform for the development of new drugs or probes with improved efficacy and specificity.

Synthesis Methods

2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole can be synthesized through a variety of methods, including the reaction of 2-mercaptobenzothiazole with ethylene glycol in the presence of a catalyst, or the reaction of 2-chlorobenzothiazole with ethylene glycol in the presence of a base. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. In addition, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. Furthermore, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been used as a corrosion inhibitor for metal surfaces, such as steel and copper, in various industrial applications.

properties

IUPAC Name |

2-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)17-15(19-13)9-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXSJZVTIQDHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242278 | |

| Record name | Benzothiazole, 2,2'-ethylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

965-16-2 | |

| Record name | Benzothiazole, 2,2'-ethylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2,2'-ethylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

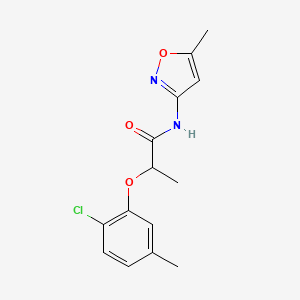

![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)

![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)

![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

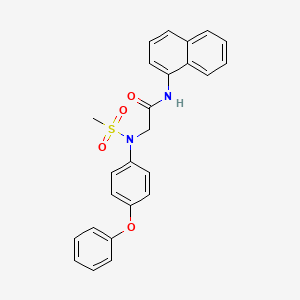

![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide](/img/structure/B6118909.png)

![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B6118916.png)

![N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)